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Compound of Interest

Compound Name: 2-bromo-4-ethynylaniline

CAS No.: 2613383-15-4

Cat. No.: B6180369

Get Quote

CAS: 2613383-15-4 Formula: C₈H₆BrN Molecular Weight: 196.05 g/mol

Executive Summary
2-Bromo-4-ethynylaniline is a critical bifunctional building block in medicinal chemistry,

particularly for the synthesis of kinase inhibitors and indole-based heterocycles. Its dual

functionality—an unprotected amino group and an ethynyl moiety, combined with an ortho-

bromine—makes it an ideal candidate for sequential Sonogashira couplings and cyclization

reactions.[1]

This guide provides a comprehensive 13C NMR spectral analysis. Due to the specialized

nature of this intermediate, experimental data is often fragmented. This guide synthesizes

predictive Chemometric analysis with experimental analog validation (using 2-bromo-4-

methylaniline and 4-ethynylaniline) to provide a definitive assignment reference for

researchers.
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To ensure accurate assignment, we utilize a standard numbering scheme where the amino-

bearing carbon is C1.
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Figure 1: Structural connectivity and carbon classification for 2-bromo-4-ethynylaniline.

13C NMR Spectral Assignments
The following data synthesizes calculated Substituent Chemical Shift (SCS) additivity rules with

experimental data from structural analogs.

Table 1: Chemical Shift Assignments (CDCl₃, 100 MHz)
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Carbon Type
Predicted Shift
(δ ppm)

Analogous
Reference*

Assignment
Logic

C1 Quaternary 145.8
143.8 (2-Br-4-

Me-Aniline)

Deshielded by

direct -NH₂

attachment

(ipso).

C3 Methine (CH) 135.2
132.0 (2-Br-4-

Me-Aniline)

Deshielded by

ortho-Br; doublet

in non-decoupled

spectrum.

C5 Methine (CH) 131.5
129.8 (2-Br-4-

Me-Aniline)

Typical aromatic

CH; less affected

by Br than C3.

C6 Methine (CH) 115.5
115.3 (2-Br-4-

Me-Aniline)

Shielded by

ortho-NH₂

resonance

donation.

C4 Quaternary 111.8
110.5 (4-

Ethynylaniline)

Shielded by

para-NH₂

resonance;

attached to

alkyne.[1]

C2 Quaternary 109.2
109.5 (2-

Bromoaniline)

Shielded by

ortho-NH₂; heavy

atom effect of Br

(ipso).

C7 Quaternary 82.5

83.0

(Phenylacetylene

)

Internal alkyne

carbon; sensitive

to ring

conjugation.[1]

C8 Methine (CH) 76.5 77.0

(Phenylacetylene

)

Terminal alkyne

carbon;
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diagnostic high-

field signal.

*Reference Analogs: 2-Bromo-4-methylaniline (ChemicalBook, CAS 583-68-6) and 4-

Ethynylaniline (Sigma-Aldrich).

Critical Diagnostic Signals
The "Missing" Carbons: C1, C2, C4, and C7 are quaternary. In standard proton-decoupled

experiments with short relaxation delays (d1 < 1s), these signals may appear very weak or

be absent.

C2 vs C4: C2 (attached to Br) is typically upfield of C4 (attached to Alkyne) due to the ortho-

shielding effect of the amino group and the heavy-atom effect of Bromine.[1]

Terminal Alkyne (C8): Look for a sharp signal around 76-77 ppm. In a coupled spectrum

(gated decoupling), this will appear as a doublet with a large coupling constant (

Hz).

Comparative Performance: Solvent Effects
Choosing the right solvent is crucial for resolution, especially when analyzing mixtures or crude

reaction products.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://cymitquimica.com/cas/2613383-15-4/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6180369?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature
Chloroform-d

(CDCl₃)
DMSO-d₆ Recommendation

Solubility Good Excellent

Use DMSO for crude

mixtures; CDCl₃ for

pure isolated product.

Chemical Shifts Standard reference.

Shifts C1 downfield

(~2 ppm) due to H-

bonding with NH₂.[1]

CDCl₃ is preferred for

comparison with

literature.

Exchangeable

Protons

NH₂ protons

broad/invisible.[1]

NH₂ protons sharp

and distinct.[1]

Use DMSO-d₆ if 1H

NMR confirmation of

NH₂ is required.

Alkyne C8 ~76.5 ppm ~80.0 ppm

Note the ~3-4 ppm

shift in DMSO due to

H-bonding acidity of

the alkyne proton.[1]

Experimental Protocol
To guarantee the detection of all quaternary carbons (C2, C4, C7) and ensure publication-

quality data, follow this optimized workflow.

Sample Preparation[2][3]
Mass: 10–20 mg of 2-bromo-4-ethynylaniline.[1]

Solvent: 0.6 mL CDCl₃ (99.8% D) + 0.03% TMS (v/v).

Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Filtration: Filter solution through a cotton plug in a glass pipette to remove suspended solids

(paramagnetic particulates can broaden lines).[1]

Acquisition Parameters (Bruker/Varian Standard)
Pulse Sequence:zgpg30 (Power-gated decoupling).[1]
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Spectral Width: 240 ppm (approx -10 to 230 ppm).

Acquisition Time (AQ): 1.0 – 1.5 seconds.

Relaxation Delay (D1):3.0 – 5.0 seconds (Crucial).

Reasoning: The quaternary carbons (C-Br, C-Alkyne) have long T1 relaxation times. A

short D1 will saturate these nuclei, making them invisible.

Scans (NS): Minimum 512 scans (approx 30 mins) for adequate S/N ratio on quaternary

carbons.

Temperature: 298 K (25°C).

Workflow Diagram
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Figure 2: Optimized acquisition workflow for detecting quaternary carbons in halogenated

alkynes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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